3-Methyl-2-phenylimidazolidin-4-one
Overview
Description
3-Methyl-2-phenylimidazolidin-4-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of 3-Methyl-2-phenylimidazolidin-4-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
Like other imidazole derivatives, it may interact with its targets by forming hydrogen bonds or through pi-stacking interactions .
Pharmacokinetics
The compound’s molecular weight (17622 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound affects cellular processes and molecular interactions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Methyl-2-phenylimidazolidin-4-one are not yet fully understood. It belongs to the class of imidazoles, which are key components to functional molecules used in a variety of everyday applications
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that imidazoles can undergo various reactions, including nickel-catalysed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization
Properties
IUPAC Name |
3-methyl-2-phenylimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9(13)7-11-10(12)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUESAGUERRSXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NCC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
807286-25-5 | |
Record name | 3-methyl-2-phenylimidazolidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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